molecular formula C8H14O2 B1347371 Cycloheptyl formate CAS No. 75024-32-7

Cycloheptyl formate

Cat. No.: B1347371
CAS No.: 75024-32-7
M. Wt: 142.2 g/mol
InChI Key: KQPTVERBLKLHLD-UHFFFAOYSA-N
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Description

Cycloheptyl formate is an organic compound with the chemical formula C8H14O2. It is an ester formed from cycloheptanol and formic acid. This compound is known for its distinctive odor and is used in various industrial applications, including as a solvent and an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl formate is typically synthesized through an esterification reaction between cycloheptanol and formic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:

Cycloheptanol+Formic AcidCycloheptyl Formate+Water\text{Cycloheptanol} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} Cycloheptanol+Formic Acid→Cycloheptyl Formate+Water

The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl formate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into cycloheptanol and formic acid.

    Reduction: Reduction of this compound can yield cycloheptanol.

    Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Cycloheptanol and formic acid.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl formate has several applications in scientific research:

    Chemistry: Used as a solvent and an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential effects on biological systems, including its role as a fragrance compound.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of cycloheptyl formate primarily involves its hydrolysis to cycloheptanol and formic acid. This hydrolysis can occur under acidic or basic conditions and is facilitated by esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while cycloheptanol can be further metabolized or utilized in synthetic processes.

Comparison with Similar Compounds

Cycloheptyl formate can be compared with other esters of formic acid, such as:

    Cyclohexyl formate: Similar in structure but with a six-membered ring instead of a seven-membered ring.

    Cyclopentyl formate: Contains a five-membered ring, leading to different physical and chemical properties.

    Methyl formate: A simpler ester with a single carbon alkyl group, used widely as a solvent and in organic synthesis.

Uniqueness: this compound’s seven-membered ring structure imparts unique steric and electronic properties, making it distinct from its six- and five-membered ring counterparts. This can influence its reactivity and applications in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its potential in various scientific and industrial domains.

Properties

IUPAC Name

cycloheptyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPTVERBLKLHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292179
Record name cycloheptyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75024-32-7
Record name NSC80660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cycloheptyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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